1-Dansylpiperazine
Overview
Description
1-Dansylpiperazine (1-DP) is a synthetic compound used in a variety of scientific research applications. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds in the body. 1-DP is a unique compound that is highly versatile and has many advantages over other compounds when it comes to laboratory experiments.
Scientific Research Applications
Arylpiperazines in α1-Adrenoceptor Antagonists and Antiarrhythmic Agents
1-Dansylpiperazine, as a member of the arylpiperazines class, is involved in the study of α1-adrenoceptor antagonists. These compounds are useful in treating conditions like benign prostatic hyperplasia, lower urinary tract symptoms, and cardiac arrhythmia. Research has been conducted to understand the structure-activity relationship (SAR) of these compounds, focusing on their electrostatic potential and how it affects their antiarrhythmic properties (Nowaczyk et al., 2010).
Interaction with 5-HT3 Serotonin Receptors
Another significant application area for 1-Dansylpiperazine derivatives is their interaction with 5-HT3 serotonin receptors. These compounds bind with moderate to high affinity at these receptors, indicating potential therapeutic uses in this domain (Dukat et al., 1996).
Metabolism and Disposition Studies
Arylpiperazine derivatives, including 1-Dansylpiperazine, undergo extensive metabolic processes in the body, primarily involving CYP3A4-dependent N-dealkylation. Understanding the disposition and metabolism of these compounds is crucial for developing effective and safe therapeutic agents (Caccia, 2007).
High-Throughput Screening in Chemical Synthesis
Dansylpiperazine has been utilized in high-throughput screening assays for chemical synthesis processes. It serves as a fluorescent component in fluorescence resonance energy transfer (FRET) assays, aiding in the screening of reactions like palladium-catalyzed aminations of aryl halides (Stauffer & Hartwig, 2003).
Insights into the Binding Mechanism at Neuroreceptors
Research on N-phenylpiperazine derivatives, including 1-Dansylpiperazine, has contributed to understanding the binding mechanisms at various neuroreceptors. This includes insights into the structure-affinity relationships and the influence of functional groups on receptor affinity (Zhao et al., 2015).
properties
IUPAC Name |
N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFFCBHBQNURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471518 | |
Record name | 1-Dansylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dansylpiperazine | |
CAS RN |
86516-36-1 | |
Record name | 1-Dansylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dansylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.